3,3 inverted exclamation marka-Bisdemethylpinoresinol 3,3 inverted exclamation marka-Bisdemethylpinoresinol (+)-sesamin dicatechol is a furofuran that is (+)-sesamin in which both of the methylene acetals groups have been hydrolysed to afford the corresponding bis-catechol. Found as a product of (+)-sesamin in rat liver homogenate and also produced from sesamin by an enzyme (SesA) found in Sinomonas species. no. 22 growing on sesamin. It has a role as a plant metabolite. It is a lignan, a furofuran and a member of catechols. It is functionally related to a (+)-sesamin monocatechol and a (+)-sesamin.
(+)-Sesamin dicatechol is a natural product found in Morinda citrifolia with data available.
Brand Name: Vulcanchem
CAS No.: 340167-81-9
VCID: VC0031619
InChI: InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1
SMILES: C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol

3,3 inverted exclamation marka-Bisdemethylpinoresinol

CAS No.: 340167-81-9

Cat. No.: VC0031619

Molecular Formula: C18H18O6

Molecular Weight: 330.3 g/mol

* For research use only. Not for human or veterinary use.

3,3 inverted exclamation marka-Bisdemethylpinoresinol - 340167-81-9

Specification

Description (+)-sesamin dicatechol is a furofuran that is (+)-sesamin in which both of the methylene acetals groups have been hydrolysed to afford the corresponding bis-catechol. Found as a product of (+)-sesamin in rat liver homogenate and also produced from sesamin by an enzyme (SesA) found in Sinomonas species. no. 22 growing on sesamin. It has a role as a plant metabolite. It is a lignan, a furofuran and a member of catechols. It is functionally related to a (+)-sesamin monocatechol and a (+)-sesamin.
(+)-Sesamin dicatechol is a natural product found in Morinda citrifolia with data available.
CAS No. 340167-81-9
Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
IUPAC Name 4-[(3S,3aR,6S,6aR)-3-(3,4-dihydroxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]benzene-1,2-diol
Standard InChI InChI=1S/C18H18O6/c19-13-3-1-9(5-15(13)21)17-11-7-24-18(12(11)8-23-17)10-2-4-14(20)16(22)6-10/h1-6,11-12,17-22H,7-8H2/t11-,12-,17+,18+/m0/s1
Standard InChI Key OQSOTSIYXPYTRE-YDOWWZDFSA-N
Isomeric SMILES C1[C@H]2[C@H](CO[C@@H]2C3=CC(=C(C=C3)O)O)[C@H](O1)C4=CC(=C(C=C4)O)O
SMILES C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O
Canonical SMILES C1C2C(COC2C3=CC(=C(C=C3)O)O)C(O1)C4=CC(=C(C=C4)O)O

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